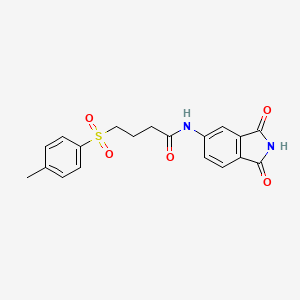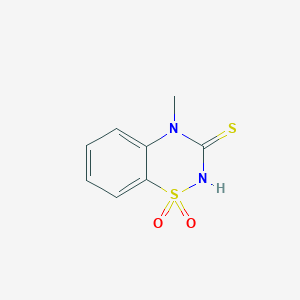
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamide, also known as N-methyl-D-aspartic acid (NMDA) receptor antagonist, is a synthetic compound used in scientific research. It is a glutamate receptor antagonist that blocks the NMDA receptor, a type of ionotropic glutamate receptor, which is involved in a variety of physiological processes including learning, memory, and synaptic plasticity. NMDA receptor antagonists have been studied for their potential application in the treatment of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression.
作用机制
NMDA receptor antagonists act by blocking the NMDA receptor, which is a type of ionotropic glutamate receptor. The NMDA receptor is involved in a variety of physiological processes, including learning, memory, and synaptic plasticity. By blocking the NMDA receptor, NMDA receptor antagonists prevent the influx of calcium ions into the cell, which in turn prevents the activation of the NMDA receptor.
Biochemical and Physiological Effects
NMDA receptor antagonists have been studied for their potential application in the treatment of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression. In addition, NMDA receptor antagonists have been studied for their potential use in the treatment of chronic pain, anxiety, and addiction. NMDA receptor antagonists have also been studied for their potential use in the treatment of stroke and traumatic brain injury.
实验室实验的优点和局限性
NMDA receptor antagonists have several advantages for laboratory experiments. They are relatively easy to synthesize and have a wide range of applications. In addition, NMDA receptor antagonists have a high degree of specificity, meaning that they can be used to target specific receptors in the brain. However, NMDA receptor antagonists can also have some disadvantages in laboratory experiments, including the potential for side effects, such as sedation and dizziness.
未来方向
The potential applications of NMDA receptor antagonists are still being explored. Future research could focus on the development of more specific and selective NMDA receptor antagonists, as well as the potential use of NMDA receptor antagonists in combination with other drugs to treat neurological and psychiatric disorders. In addition, future research could focus on the potential use of NMDA receptor antagonists in the treatment of chronic pain, anxiety, and addiction. Finally, future research could focus on the potential use of NMDA receptor antagonists in the treatment of stroke and traumatic brain injury.
合成方法
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamidespartic acid is synthesized through a multi-step process. The first step involves the preparation of the starting material, 4-methylbenzenesulfonyl chloride, which is then reacted with N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamidespartic acid (NMDA) in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is then quenched with dilute hydrochloric acid and the product is isolated by filtration.
科学研究应用
NMDA receptor antagonists have been studied for their potential application in the treatment of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression. In addition, NMDA receptor antagonists have been studied for their potential use in the treatment of chronic pain, anxiety, and addiction. NMDA receptor antagonists have also been studied for their potential use in the treatment of stroke and traumatic brain injury.
属性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-12-4-7-14(8-5-12)27(25,26)10-2-3-17(22)20-13-6-9-15-16(11-13)19(24)21-18(15)23/h4-9,11H,2-3,10H2,1H3,(H,20,22)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTYEIVUYCIXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B6492595.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide](/img/structure/B6492602.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6492604.png)
![1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide](/img/structure/B6492613.png)
![1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride](/img/structure/B6492614.png)
![N-(butan-2-yl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B6492622.png)
![4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B6492654.png)

![2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6492671.png)
![N,N-dimethyl-4-[(1E)-[(4H-1,2,4-triazol-4-yl)imino]methyl]aniline](/img/structure/B6492681.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B6492683.png)
![2-(4-methanesulfonylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492688.png)
![2-(4-methanesulfonylphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492690.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6492699.png)